molecular formula C23H24O6 B2362193 ASC-J9 CAS No. 917813-54-8

ASC-J9

Katalognummer: B2362193
CAS-Nummer: 917813-54-8
Molekulargewicht: 396.439
InChI-Schlüssel: ZMGUKFHHNQMKJI-NFXRBXGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Dimethylcurcumin, also known as ASC-J9, is primarily targeted towards the androgen receptor (AR). The androgen receptor plays a crucial role in the regulation of growth and development of male reproductive tissues . Dimethylcurcumin shows strong and specific antiandrogenic activity, particularly against LNCaP cell growth .

Mode of Action

Instead, it appears to act as a selective degradation enhancer of certain subpopulations of the androgen receptor, particularly those present in the prostate gland . This means that Dimethylcurcumin enhances the degradation of the androgen receptor, thereby reducing its activity .

Biochemical Pathways

Dimethylcurcumin affects the androgen receptor pathway. By enhancing the degradation of the androgen receptor, Dimethylcurcumin disrupts the normal functioning of this pathway . This disruption can lead to a decrease in the growth of prostate cells, which is beneficial in the treatment of conditions like prostate cancer .

Pharmacokinetics

Dimethylcurcumin has been found to have improved systemic bioavailability compared to curcumin . This is due to its lipophilic nature, which allows it to be better absorbed and distributed throughout the body .

Result of Action

The primary result of Dimethylcurcumin’s action is the suppression of castration-resistant prostate cancer cell proliferation and invasion . By enhancing the degradation of the androgen receptor, Dimethylcurcumin can effectively suppress the growth of these cancer cells .

Zukünftige Richtungen

Dimethylcurcumin has been investigated in typical AR-associated diseases such as prostate cancer, benign prostatic hypertrophy, bladder cancer, renal diseases, liver diseases, cardiovascular diseases, cutaneous wound, spinal and bulbar muscular atrophy, ovarian cancer and melanoma, exhibiting great potentials in disease control . The future applications of Dimethylcurcumin in AR-associated disease control are being discussed .

Biochemische Analyse

Biochemical Properties

Dimethylcurcumin interacts with the androgen receptor (AR), acting as an AR-selective degradation promoter . It disrupts the interaction between AR and its coregulators , effectively suppressing castration-resistant prostate cancer cell proliferation and invasion .

Cellular Effects

Dimethylcurcumin exerts its effects on various types of cells, particularly cancer cells. It suppresses the growth of castration-resistant prostate cancer cells . The compound influences cell function by disrupting the interaction between the androgen receptor and its coregulators .

Molecular Mechanism

At the molecular level, Dimethylcurcumin enhances the degradation of the androgen receptor . This disruption of the AR-coregulator interaction leads to the suppression of castration-resistant prostate cancer cell proliferation and invasion .

Temporal Effects in Laboratory Settings

It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .

Dosage Effects in Animal Models

It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .

Metabolic Pathways

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Transport and Distribution

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Subcellular Localization

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Vorbereitungsmethoden

Dimethylcurcumin wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Curcumin als Ausgangsmaterial verwendet wird. Der Syntheseweg beinhaltet typischerweise die Methylierung von Curcumin zur Herstellung von Dimethylcurcumin. Die Reaktionsbedingungen umfassen die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Kaliumcarbonat . Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Dimethylcurcumin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreaktionen mit Halogenierungsmitteln . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte oder reduzierte Derivate von Dimethylcurcumin, die unterschiedliche biologische Aktivitäten aufweisen können.

Vergleich Mit ähnlichen Verbindungen

Dimethylcurcumin ist unter den Curcuminoiden aufgrund seiner spezifischen antiandrogenen Aktivität und seines Wirkmechanismus einzigartig. Zu den ähnlichen Verbindungen gehören:

Dimethylcurcumin zeichnet sich durch seine Fähigkeit aus, Androgenrezeptoren selektiv abzubauen, was es zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen wie Prostatakrebs und Acne vulgaris macht .

Eigenschaften

IUPAC Name

(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGUKFHHNQMKJI-CIOHCNBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200352
Record name (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-98-0
Record name Dimethylcurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52328-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylcurcumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcurcumin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: ASC-J9 primarily targets the androgen receptor (AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound acts as an AR degradation enhancer. It promotes the degradation of both full-length AR (fAR) and AR splice variants, such as AR3, through mechanisms involving the proteasome pathway. [, , , , ]

ANone: this compound's interaction with AR leads to:

  • Suppression of AR transcriptional activity: This reduces the expression of AR target genes involved in various cellular processes, including cell proliferation, migration, and invasion. [, , , , ]
  • Inhibition of tumor growth: By suppressing AR signaling, this compound has demonstrated efficacy in preclinical models of prostate cancer, bladder cancer, and other AR-related diseases. [, , , , , , , , , ]
  • Modulation of inflammatory pathways: this compound can influence the expression of inflammatory cytokines and chemokines, such as CCL2, CCL4, IL-6, and TNFα, impacting inflammatory responses in various disease contexts. [, , , , , ]

A: this compound's molecular formula is C21H24O6, and its molecular weight is 372.41 g/mol. [, ]

A: Yes, studies have characterized this compound using various spectroscopic methods, including:* NMR Spectroscopy: Both 1H NMR and 13C NMR data have been reported, confirming its structural features. [, ]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) data has been used to confirm its molecular weight and formula. []* UV-Vis Spectroscopy: UV-Vis spectra provide information about its absorption properties, which are characteristic of curcuminoids. [, ]* Fluorescence Spectroscopy: this compound exhibits fluorescence properties, and its fluorescence spectra have been reported. []

ANone: Studies investigating the structure-activity relationship of curcumin analogues, including this compound, have revealed that:

  • Methoxy groups are crucial: The presence of methoxy groups on the aromatic rings is essential for AR degradation-enhancing activity. [, ]
  • Modifications at the central methylene bridge: Changes to the central methylene bridge can affect potency and selectivity. For instance, introducing a hydroxyl group at the central methylene bridge, as in this compound, may contribute to its enhanced AR degradation activity compared to dimethylcurcumin. []

A: Like many curcuminoids, this compound faces challenges related to its low aqueous solubility and moderate stability, which can hinder its bioavailability and clinical application. [, ]

ANone: Researchers have explored various formulation strategies, including:

  • Nanoparticle encapsulation: Encapsulating this compound in biodegradable polymeric nanoparticles, such as PLGA nanoparticles, can enhance its solubility, stability, and cellular uptake. []
  • Electrospun scaffolds: Incorporating this compound into electrospun scaffolds composed of biocompatible polymers, such as collagen and polycaprolactone, has shown promise for sustained drug release and improved wound healing applications. []

A: While detailed ADME studies are limited, research suggests that:* Oral bioavailability of this compound is low: Similar to curcumin, this compound exhibits poor aqueous solubility, potentially limiting its absorption upon oral administration. [, , ]* This compound can be detected in various tissues: Following administration, this compound and its metabolites have been detected in serum and organs, including the prostate. []

ANone: this compound's efficacy has been assessed in various in vitro models, including:

  • Cell proliferation assays: this compound inhibits the proliferation of multiple cancer cell lines, including prostate cancer, bladder cancer, and breast cancer cells, in a dose-dependent manner. [, , , , , , , , , , ]
  • Cell migration and invasion assays: this compound reduces the migratory and invasive capacity of cancer cells, suggesting its potential to inhibit metastasis. [, , , , ]

ANone: this compound has demonstrated efficacy in several in vivo models, including:

  • Xenograft models: this compound inhibits tumor growth in xenograft models of prostate cancer, bladder cancer, and other cancers. [, , , , , , , , , ]
  • Spontaneous tumor models: In genetically engineered mouse models of prostate cancer, this compound suppressed tumor development. [, ]
  • Disease models: this compound has shown therapeutic benefits in preclinical models of atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , ]

ANone: Clinical trials specifically evaluating this compound have not been reported in the provided research papers.

ANone: Research has focused on two main strategies:

  • Nanoparticle encapsulation: Using PLGA nanoparticles to encapsulate this compound has demonstrated enhanced drug delivery to cancer cells, improving its therapeutic efficacy. []
  • Electrospun scaffolds: Incorporating this compound into electrospun scaffolds composed of collagen and polycaprolactone shows promise for targeted and sustained drug delivery in wound healing applications. []

ANone: this compound has been shown to modulate the immune response in some contexts:

  • Wound Healing: this compound accelerates wound healing in mice, partly by modulating the inflammatory response through the regulation of TNF-α expression in macrophages. []
  • Bladder Cancer: this compound enhances the efficacy of Bacillus Calmette-Guérin (BCG) immunotherapy in bladder cancer by increasing the recruitment of monocytes/macrophages and promoting BCG attachment/internalization into cancer cells. []

A: Research suggests that this compound derivatives incorporating an ethylene-carbonate-linked L-valine side chain might utilize the L-type amino acid transporter 1 (LAT1) for cellular uptake, potentially increasing their efficacy against LAT1-expressing cancer cells. []

ANone: Other compounds that target the AR and have shown efficacy in preclinical models of AR-related diseases include:

  • Cryptotanshinone: A natural compound that exhibits anti-AR activity and suppresses prostate cancer cell growth. []

ANone: Key milestones include:

  • Early Studies: Early research identified the anticancer potential of curcumin and its analogues, including dimethylcurcumin (this compound), primarily through their cytotoxic effects on cancer cells. [, ]
  • Discovery of AR Degradation-Enhancing Activity: Subsequent studies revealed the unique mechanism of action of this compound, demonstrating its ability to enhance AR degradation as a novel approach to target AR signaling. []
  • Exploration of Therapeutic Applications: Ongoing research continues to explore the therapeutic potential of this compound in various preclinical models of AR-related diseases, including prostate cancer, bladder cancer, atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.